5,6-Dimethyl-2-thiouracil
Overview
Description
5,6-Dimethyl-2-thiouracil is a heterocyclic compound . It has been used as a building block in the synthesis of anti-HIV-1 pyrimidinones . It has also been used as an internal standard for the quantification of thyreostats, including 2-thiouracil, in bovine plasma .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-2-thiouracil is represented by the empirical formula C6H8N2OS . The molecular weight is 156.21 . The SMILES string representation is CC1=C©C(=O)NC(=S)N1 .Physical And Chemical Properties Analysis
5,6-Dimethyl-2-thiouracil is a solid substance . Its melting point is reported to be between 284-288 °C (lit.) .Scientific Research Applications
Medical Field: Antithyroid Drug
- Application Summary : 5,6-Dimethyl-2-thiouracil has been identified as an antithyroid drug . It is used to treat hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone.
- Results or Outcomes : The drug works by decreasing the amount of thyroid hormone produced by the thyroid gland, thereby reducing the symptoms of hyperthyroidism .
Chemical Field: Heterocyclic Building Block
- Application Summary : 5,6-Dimethyl-2-thiouracil is used as a heterocyclic building block in the field of chemistry .
Medical Field: Cancer Treatment
- Application Summary : The synthetic pyrimidine analog 5-fluorouracil (5-FU) is an antimetabolite drug that has been widely used for the treatment of various types of cancer like colon, breast, and other cancers .
- Methods of Application : 5-FU interferes with the cellular biosynthetic activity by inhibiting thymidylate synthase or by misincorporation of its metabolites into nucleic acid .
- Results or Outcomes : The use of 5-FU can lead to a decrease in cancer cell proliferation, thereby aiding in the treatment of the disease .
Chemical Field: Synthesis of Antiviral Agents
- Application Summary : 5,6-Dimethyl-2-thiouracil can be used in the synthesis of antiviral agents . Specifically, uracil derivatives containing aryl substituents attached by a short bridge at position 6 of the pyrimidine ring are important structural units used for the production of one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .
Medical Field: Wound Healing
- Application Summary : 5,6-Dimethyl-2-thiouracil has been found to enhance cell growth and proliferation, accelerate wound, ulcer, and burn healing, and increase resistance to infection .
- Results or Outcomes : The use of 5,6-Dimethyl-2-thiouracil can lead to improved wound healing and increased resistance to infection .
Safety And Hazards
The safety information available indicates that 5,6-Dimethyl-2-thiouracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended .
properties
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKRQUSGACTFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182653 | |
Record name | 5,6-Dimethylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-thiouracil | |
CAS RN |
28456-54-4 | |
Record name | 5,6-Dimethyl-2-thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28456-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uracil, 5,6-dimethyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28456-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dimethyl-2-thiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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